
4-(4-Phenylbutoxy)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Phenylbutoxy)benzonitrile is a chemical compound with the molecular formula C17H17NO . It is used in various chemical reactions and has several properties that make it useful in the field of organic synthesis .
Synthesis Analysis
The synthesis of 4-(4-Phenylbutoxy)benzonitrile involves several steps. One method involves using 4-chlorine-1-butanol as the raw material. The process includes four steps of reactions to synthesize the 4-(4-phenylbutoxy) benzoic acid . Other methods for benzonitrile synthesis include the cyanation of benzene halides, toluene halides and ammonia reaction, ammoxidation of toluene, ammonia and air, benzoic acid and urea reaction, and the cyanidation of benzaldehyde .Molecular Structure Analysis
The molecular structure of 4-(4-Phenylbutoxy)benzonitrile can be studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(4-Phenylbutoxy)benzonitrile .科学的研究の応用
Phototoxicity Reduction in Dermatological Treatment
4-((1R,2R)-2-Hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, a nonsteroidal androgen receptor antagonist, has been developed for sebum control and treatment of androgenetic alopecia. This compound showcases significant in vivo activity and a rapid systemic metabolism, reducing the risk of unwanted side effects. Importantly, it has tested negative for phototoxicity, a crucial aspect in dermatological applications (Li et al., 2008).
Understanding Charge Transfer States
Studies on 4-(N,N-Dimethyl-amino)benzonitrile (DMABN) and similar molecules have been instrumental in understanding charge transfer (CT) states. These studies, using advanced analytical and computational methods, provide insights into the structures of excited states and their intramolecular dynamics (Köhn & Hättig, 2004).
Advancements in High Voltage Lithium Ion Batteries
In the field of energy storage, 4-(Trifluoromethyl)-benzonitrile has been identified as a novel electrolyte additive for LiNi 0.5 Mn 1.5 O4 cathodes in high voltage lithium ion batteries. Its inclusion significantly improves cyclic stability and capacity retention, which are critical parameters for battery performance (Huang et al., 2014).
Anti-Cancer Properties
Research into Iron(II)-Cyclopentadienyl compounds containing benzonitrile derivatives has shown strong activity against colorectal and triple-negative breast cancer cells. These compounds, which include various benzonitrile substituents, exhibit selective cytotoxicity and can induce apoptosis in cancer cells (Pilon et al., 2020).
Liquid Crystalline Behavior and Photophysical Properties
Benzonitrile derivatives have also been explored for their liquid crystalline behavior and photophysical properties. Compounds like 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles demonstrate interesting phase behavior and luminescence, which have potential applications in materials science (Ahipa et al., 2014).
Enzymatic Biotransformation and Environmental Impact
Research has shown the ability of certain fungi, like Fusarium solani, to degrade aromatic nitriles such as benzonitrile. This enzymatic process, which converts benzonitrile into benzoate and ammonia, plays a significant role in the biodegradation of nitrilic herbicides in the environment, highlighting the ecological implications of these compounds (Harper, 1977).
Safety And Hazards
The safety data sheet for a similar compound, 4-(4-Formylphenoxy)benzonitrile, indicates that it may cause an allergic skin reaction and serious eye irritation . It is advisable to handle 4-(4-Phenylbutoxy)benzonitrile with appropriate safety measures, including wearing protective gloves, eye protection, and face protection .
特性
IUPAC Name |
4-(4-phenylbutoxy)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c18-14-16-9-11-17(12-10-16)19-13-5-4-8-15-6-2-1-3-7-15/h1-3,6-7,9-12H,4-5,8,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWISDBJHMXJLNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617232 |
Source


|
| Record name | 4-(4-Phenylbutoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Phenylbutoxy)benzonitrile | |
CAS RN |
138631-41-1 |
Source


|
| Record name | 4-(4-Phenylbutoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

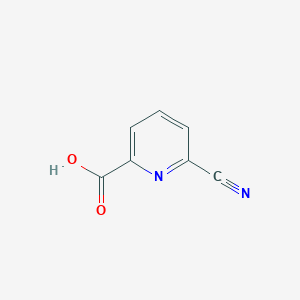
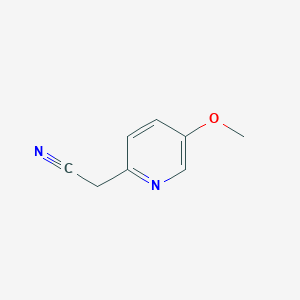
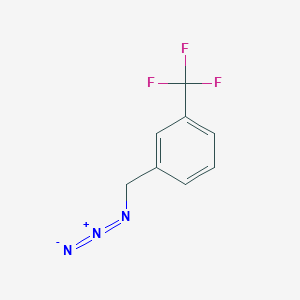
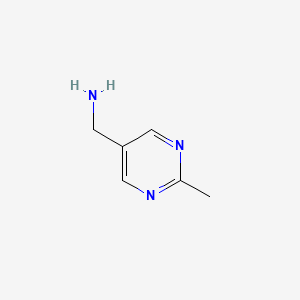
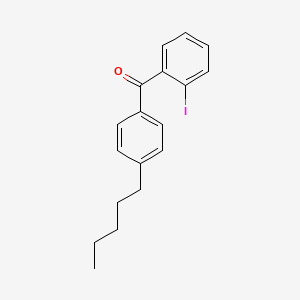
![4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1321347.png)
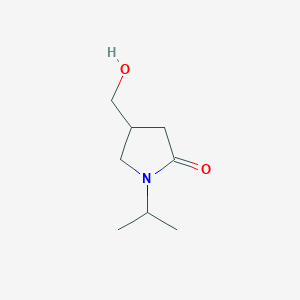
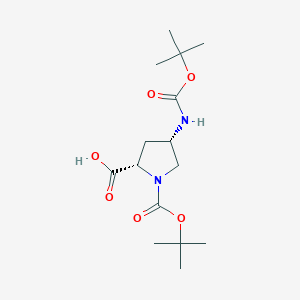
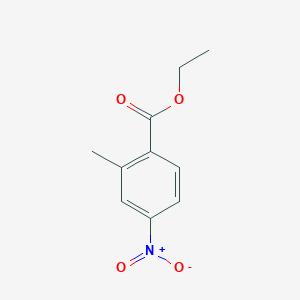
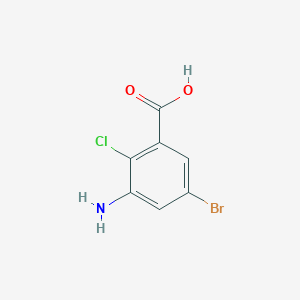
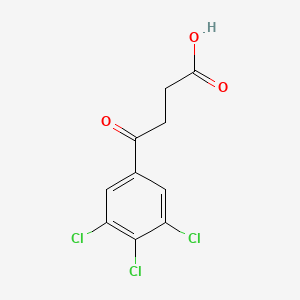
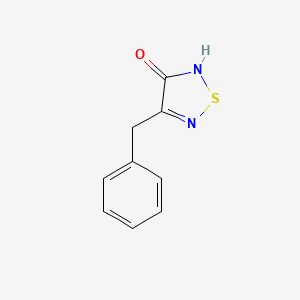
![1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1321360.png)
